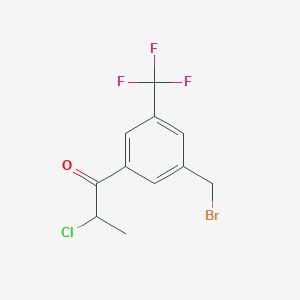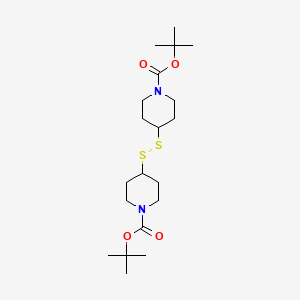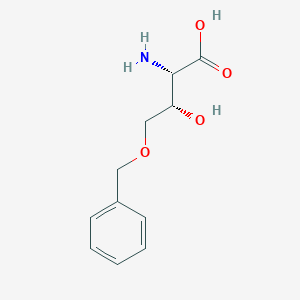![molecular formula C27H46N2O3 B14072826 (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is a synthetic steroid derivative. It is characterized by the presence of morpholine and pyrrolidine groups attached to the androstane skeleton. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of muscle relaxants like rocuronium bromide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps. The starting material is typically a steroidal compound, which undergoes several chemical transformations to introduce the morpholine and pyrrolidine groups. Common reagents used in these reactions include morpholine, pyrrolidine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions, including controlled temperatures and pressures, to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce double bonds or other functional groups.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Aplicaciones Científicas De Investigación
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Primarily used in the synthesis of muscle relaxants like rocuronium bromide, which is used during surgical procedures to facilitate intubation and muscle relaxation.
Industry: Employed in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate for rocuronium bromide, the compound acts on nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles, leading to muscle relaxation .
Comparación Con Compuestos Similares
Similar Compounds
Rocuronium Bromide: A muscle relaxant used in anesthesia.
Vecuronium Bromide: Another muscle relaxant with a similar mechanism of action.
Pancuronium Bromide: A longer-acting muscle relaxant used in various medical procedures.
Uniqueness
(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of rocuronium bromide. Its combination of morpholine and pyrrolidine groups distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C27H46N2O3 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
(10S,13S)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C27H46N2O3/c1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h18-25,30-31H,3-17H2,1-2H3/t18?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1 |
Clave InChI |
YKHDYPFPUAWBIW-MUDQNKKHSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC(C(C5)O)N6CCOCC6)C |
SMILES canónico |
CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



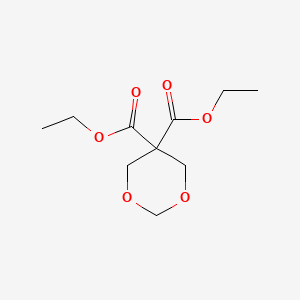
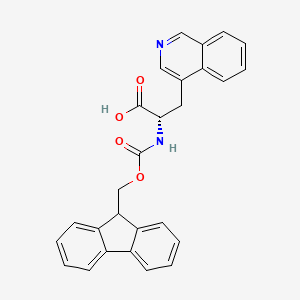
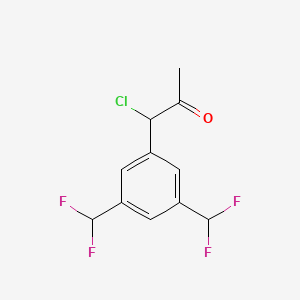
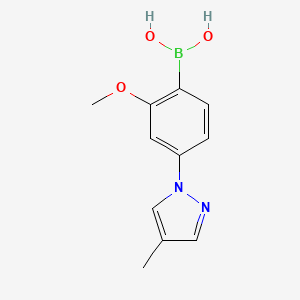
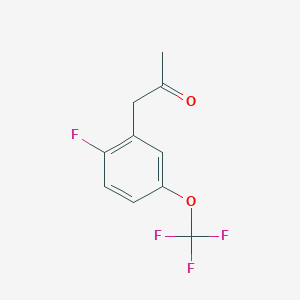
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
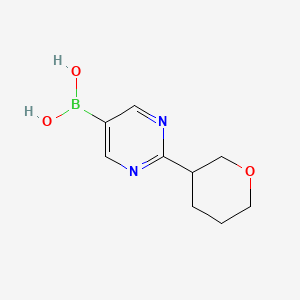
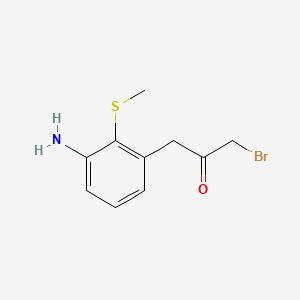
![[(2-Chloro-2,3-dimethylbut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14072794.png)
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
